![molecular formula C19H17N5S B2602165 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 294193-86-5](/img/structure/B2602165.png)
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H17N5S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. The compound exhibits promising properties in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancer. Mechanistic studies reveal that it interferes with cell cycle progression, induces apoptosis, and disrupts tumor angiogenesis. Further investigations are ongoing to optimize its efficacy and minimize side effects .
Anti-Inflammatory Activity
In animal models of arthritis, the compound demonstrated anti-inflammatory effects. At a specific dose, it reduced paw volume, inflammation, and pannus formation in arthritic rats. Additionally, it downregulated pro-inflammatory gene expression. These findings suggest its potential as an anti-inflammatory agent .
Heteroarylation Reactions
The compound participates in heteroarylation reactions, leading to the formation of fused β-carbolines. These β-carbolines have diverse biological activities and can serve as building blocks for drug discovery. Researchers have optimized synthetic routes to obtain these valuable compounds in satisfactory yields .
Antitubercular Activity
Derivatives derived from pyridine and indole, including the compound , were evaluated for their in vitro antitubercular activity. Specifically, they were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These investigations revealed potential antimycobacterial effects, highlighting their relevance in combating tuberculosis .
Indole Moiety in Alkaloids
Indoles play a crucial role in natural products and drugs. Researchers have explored their presence as moieties in selected alkaloids. Investigating novel synthetic methods for constructing indoles has been a focus, given their biological significance. The compound’s unique structure contributes to this exploration .
Other Biological Activities
While the above applications are well-documented, ongoing research continues to uncover additional biological activities associated with this compound. These may include interactions with specific receptors, enzyme inhibition, or modulation of cellular pathways. Researchers are keen on unraveling its full potential .
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKHZVFMAWBFX-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B2602084.png)
![N-(3-ethoxypropyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2602086.png)

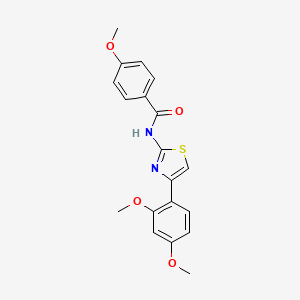
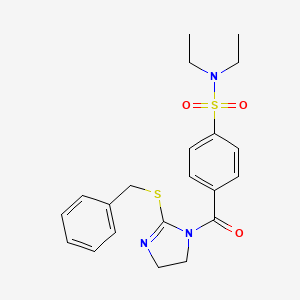

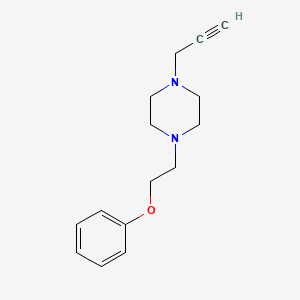
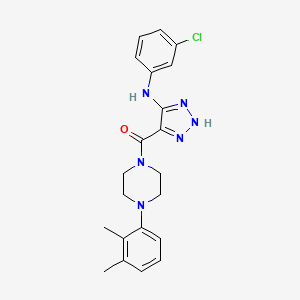
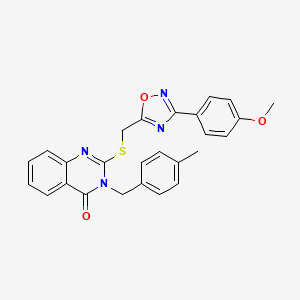
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2602100.png)
![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)